1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester 1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16563657
InChI: InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)13-4-5-14-8(13)6-7(12-14)9(15)16/h6H,4-5H2,1-3H3,(H,15,16)/p-1
SMILES:
Molecular Formula: C11H14N3O4-
Molecular Weight: 252.25 g/mol

1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester

CAS No.:

Cat. No.: VC16563657

Molecular Formula: C11H14N3O4-

Molecular Weight: 252.25 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester -

Specification

Molecular Formula C11H14N3O4-
Molecular Weight 252.25 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroimidazo[1,2-b]pyrazole-6-carboxylate
Standard InChI InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)13-4-5-14-8(13)6-7(12-14)9(15)16/h6H,4-5H2,1-3H3,(H,15,16)/p-1
Standard InChI Key XQYNMLQBVLRLNZ-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)C(=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the imidazo[1,2-b]pyrazole class, featuring a fused bicyclic system comprising imidazole and pyrazole rings. The 2,3-dihydro modification indicates partial saturation of the pyrazole ring, reducing aromaticity and altering electronic properties. The tert-butyl ester group at position 1 serves as a sterically demanding protecting group, while the carboxylic acid moiety at position 6 provides a handle for further functionalization .

Chemical Specifications

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₃O₄
Molecular Weight252.25 g/mol
CAS Number1820647-54-8
Protective Grouptert-Butyloxycarbonyl (BOC)

The BOC group enhances solubility in organic solvents and stabilizes the molecule against nucleophilic attack during synthetic procedures.

Synthetic Methodologies

Core Scaffold Construction

The imidazo[1,2-b]pyrazole core is typically assembled via cyclization reactions. A common approach involves:

  • Condensation of α-haloketones with hydrazine derivatives to form pyrazole intermediates

  • Subsequent annulation with imidazole precursors using copper-catalyzed cross-coupling .

Recent advances employ regioselective metalation strategies. Schwärzer et al. demonstrated Br/Mg exchange at position 7 of brominated precursors using TMP-bases (2,2,6,6-tetramethylpiperidyl), enabling precise functionalization .

BOC Protection Protocol

The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaOH in THF). This step achieves 89-92% yields in optimized protocols. Critical parameters include:

  • Temperature control (0–5°C) to minimize side reactions

  • Strict anhydrous conditions to prevent hydrolysis

Reactivity and Functionalization

Electrophilic Trapping Reactions

The deprotected nitrogen at position 3 exhibits nucleophilic character, enabling:

  • Acylation with acid chlorides

  • Alkylation using alkyl halides

  • Suzuki-Miyaura cross-coupling for biaryl synthesis

Ring Fragmentation Pathways

Under strong base conditions (TMP₂Zn·MgCl₂·2LiCl), the pyrazole ring undergoes cleavage to yield (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile derivatives. This transformation expands utility in push-pull dye synthesis .

Biological Evaluation

Drug Isostere Applications

Replacement of indole with imidazo[1,2-b]pyrazole in pruvanserin analogs showed:

PropertyIndole DerivativeImidazo[1,2-b]pyrazoleImprovement
Aqueous Solubility0.12 mg/mL1.8 mg/mL15×
log D (pH 7.4)3.12.4-0.7 units
Plasma Protein Binding98%89%9% reduction

The enhanced solubility profile stems from reduced lipophilicity and altered hydrogen-bonding capacity .

Industrial and Research Applications

Pharmaceutical Intermediate

Major applications include:

  • Core structure for kinase inhibitor development

  • Precursor for PET radiotracers via isotopic labeling

  • Building block in combinatorial chemistry libraries

Materials Science Utility

The push-pull dye derivatives exhibit:

  • Broad absorption spectra (λₘₐₓ = 450-620 nm)

  • Large Stokes shifts (>100 nm)

  • Solid-state fluorescence quantum yields up to 0.42

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